molecular formula C13H18N4O B1517890 5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine CAS No. 1154964-61-0

5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B1517890
CAS No.: 1154964-61-0
M. Wt: 246.31 g/mol
InChI Key: BTDRPGXJTBQMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature

5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine represents a complex heterocyclic organic compound characterized by multiple interconnected ring systems. The compound's systematic nomenclature reflects its structural composition, beginning with a pyridine ring as the central backbone, specifically pyridin-2-amine, indicating the presence of an amino group at the 2-position of the pyridine ring. The substituent at the 5-position consists of a piperazine ring system that has been further functionalized with a cyclopropanecarbonyl group, creating the complete descriptor this compound.

The International Union of Pure and Applied Chemistry designation for this compound is [4-(6-aminopyridin-3-yl)piperazin-1-yl]-cyclopropylmethanone, which provides an alternative perspective on the molecular architecture. This nomenclature emphasizes the cyclopropylmethanone functionality attached to the piperazine nitrogen, with the piperazine itself connected to the 3-position of the 6-aminopyridine system. The compound has been assigned Chemical Abstracts Service registry number 1154964-61-0, facilitating its identification in chemical databases and literature.

The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as NC1=NC=C(N2CCN(C(C3CC3)=O)CC2)C=C1, which encodes the complete connectivity pattern of the molecule. The International Chemical Identifier representation provides additional structural detail as InChI=1S/C13H18N4O/c14-12-4-3-11(9-15-12)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H2,14,15). These standardized representations enable precise structural communication across different chemical information systems and databases.

Historical Development and Discovery Context

The development of this compound emerges from broader research initiatives focused on heterocyclic compound synthesis and pharmaceutical chemistry. While specific historical documentation of this compound's initial discovery remains limited in available literature, its structural characteristics suggest development within the context of modern medicinal chemistry research programs targeting nitrogen-containing heterocycles. The compound appears in chemical databases with creation dates indicating relatively recent synthetic development, consistent with contemporary approaches to heterocyclic drug design.

Research into related piperazine-pyridine conjugates has demonstrated significant activity in the pharmaceutical development arena, particularly in the context of kinase inhibition and anticancer research. The specific structural motif present in this compound bears similarity to known pharmaceutical intermediates and active compounds, suggesting its development as part of structure-activity relationship studies or as a synthetic intermediate in drug discovery programs. The compound has been identified as related to Palbociclib chemistry, a cyclin-dependent kinase inhibitor developed for cancer treatment applications.

The synthetic accessibility of this compound through established heterocyclic chemistry methodologies indicates its development within well-established research frameworks. Modern synthetic approaches to piperazine-containing compounds typically employ standard coupling reactions and cyclization strategies, allowing for systematic exploration of structure-activity relationships. The incorporation of the cyclopropanecarbonyl functionality represents a strategic design choice that may influence the compound's pharmacological properties through steric and electronic effects.

Classification Within Heterocyclic Chemistry

This compound belongs to the broad category of heterocyclic compounds, specifically those containing nitrogen atoms within cyclic structures. The compound features two distinct nitrogen-containing heterocycles: a pyridine ring and a piperazine ring, classifying it as a biheterocyclic system. The pyridine component places the compound within the pyridine family, which represents one of the fundamental classes of aromatic nitrogen heterocycles widely utilized in pharmaceutical and materials chemistry applications.

The piperazine moiety categorizes the compound within the diazinane class of heterocycles, specifically as a member of the piperazine family characterized by a six-membered saturated ring containing two nitrogen atoms at positions 1 and 4. Piperazines represent an important structural class in medicinal chemistry due to their favorable pharmacological properties and synthetic accessibility. The combination of pyridine and piperazine functionalities creates a compound that bridges multiple heterocyclic families, potentially exhibiting properties characteristic of both structural classes.

From a functional group perspective, the compound contains an aminopyridine unit, classifying it among the aminopyridine derivatives that have demonstrated significant biological activity. Aminopyridines represent a well-established class of compounds with applications ranging from pharmaceutical active ingredients to synthetic intermediates. The specific 2-aminopyridine motif present in this compound places it within a subclass known for diverse biological activities and synthetic utility.

The cyclopropanecarbonyl substituent introduces additional complexity to the compound's classification, incorporating elements of both cycloalkyl and carbonyl chemistry. This structural feature may influence the compound's conformational properties and biological activity through steric effects and electronic modifications. The overall molecular architecture represents a sophisticated example of heterocyclic design, combining multiple pharmacologically relevant structural elements within a single molecular framework.

Property Value Reference
Molecular Formula C₁₃H₁₈N₄O
Molecular Weight 246.31 g/mol
Chemical Abstracts Service Number 1154964-61-0
International Union of Pure and Applied Chemistry Name [4-(6-aminopyridin-3-yl)piperazin-1-yl]-cyclopropylmethanone
Simplified Molecular Input Line Entry System NC1=NC=C(N2CCN(C(C3CC3)=O)CC2)C=C1
International Chemical Identifier Key BTDRPGXJTBQMLF-UHFFFAOYSA-N

Properties

IUPAC Name

[4-(6-aminopyridin-3-yl)piperazin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-12-4-3-11(9-15-12)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDRPGXJTBQMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine, with the molecular formula C13H18N4O and CAS number 1154964-61-0, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

The structure of this compound features a piperazine ring linked to a pyridine moiety. The cyclopropanecarbonyl group enhances its pharmacological profile by potentially increasing binding affinity to biological targets.

Structural Formula

ComponentDetails
Molecular FormulaC13H18N4O
Molecular Weight246.31 g/mol
SMILESC1CC1C(=O)N2CCN(CC2)C3=CN=C(C=C3)N
InChI KeyBTDRPGXJTBQMLF-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds containing piperazine and pyridine structures often exhibit diverse biological activities, including anticancer, antimicrobial, and neuropharmacological effects. The specific biological activities of this compound are still being elucidated, with preliminary studies suggesting potential interactions with various targets.

  • Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit protein kinases, which are crucial in regulating cell division and survival. This inhibition can lead to anticancer effects by preventing the proliferation of cancer cells.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

While specific literature on this compound is limited, related compounds have provided insights into its possible biological activity:

Case Study 1: Kinase Inhibition

A study on similar piperazine derivatives reported significant inhibitory activity against mutant forms of protein tyrosine kinases (e.g., KIT and PDGFRA), which are implicated in various cancers. These findings suggest that this compound may also exhibit similar inhibitory properties, warranting further investigation into its efficacy against specific cancer types .

Case Study 2: Neuropharmacological Effects

Research on piperazine-containing compounds has shown their potential as selective serotonin reuptake inhibitors (SSRIs). Given the structural similarities, it is plausible that this compound could influence serotonergic pathways, which are crucial in mood regulation and anxiety disorders.

Scientific Research Applications

Structural Characteristics

Molecular Formula: C13H18N4O
Molecular Weight: 246.31 g/mol
SMILES Notation: C1CC1C(=O)N2CCN(CC2)C3=CN=C(C=C3)N
InChIKey: BTDRPGXJTBQMLF-UHFFFAOYSA-N

The compound features a piperazine ring and a pyridine moiety, which are significant in enhancing its biological activity. The cyclopropanecarbonyl group contributes to its unique pharmacological properties.

Medicinal Chemistry

5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets relevant to various diseases. The piperazine ring is often associated with neuroactive compounds, indicating potential applications in treating neurological disorders.

Anticancer Research

Preliminary studies have indicated that compounds similar to this compound may exhibit anticancer properties. The ability to modify the piperazine structure allows researchers to explore derivatives that could enhance efficacy against specific cancer types.

Antimicrobial Activity

Research into related compounds has shown promise in antimicrobial applications. The structural features of this compound may allow it to interact with bacterial and fungal cell membranes, leading to potential therapeutic uses in combating infections.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the core pyridin-2-amine scaffold but differ in substituents on the piperazine/piperidine ring:

Compound Name Substituent on Piperazine/Piperidine Molecular Weight (ESI+) Key Structural Features
5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine Cyclopropanecarbonyl Not reported Rigid cyclopropane + carbonyl group
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Methyl 194 [M + H]+ Simple alkyl substituent
5-(4-Morpholino-1-piperidyl)pyridin-2-amine Morpholine 263 [M + H]+ Oxygen-containing heterocycle
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine Isopropyl 221 [M + H]+ Branched alkyl group
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine Ethyl + methylene linker Not reported Increased flexibility due to CH2 spacer

Key Observations :

  • Electronic Effects : The cyclopropanecarbonyl group introduces both steric bulk and electronic modulation via the carbonyl, contrasting with electron-donating groups like methyl or ethyl .
  • Solubility: Morpholine-containing derivatives (e.g., 5-(4-Morpholino-1-piperidyl)pyridin-2-amine) may exhibit improved aqueous solubility due to the oxygen atom’s polarity .
  • Stereoelectronic Profiles : Branched alkyl groups (e.g., isopropyl) increase hydrophobicity, while the cyclopropane’s strain may enhance binding specificity in target proteins .

Spectroscopic and Physicochemical Properties

  • NMR Data :
    • The isopropyl variant shows characteristic doublets at δ 1.06 ppm (J = 6.44 Hz) for methyl groups .
    • Morpholine derivatives exhibit upfield shifts for protons adjacent to oxygen (e.g., δ 3.03–3.10 ppm for morpholine-CH2) .
  • LCMS : Molecular weights range from 194 (methyl) to 452 (cyclohexyl-spiro derivatives), highlighting size-dependent bioavailability challenges .

Commercial and Research Status

  • Active Derivatives : Methyl-, ethyl-, and morpholine-substituted variants remain accessible, indicating broader utility in medicinal chemistry .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step process involving:

This approach leverages the nucleophilicity of the piperazine nitrogen and the electrophilicity of halogenated or activated pyridine derivatives.

Preparation of the Piperazine Intermediate

Cyclopropanecarbonylation of Piperazine

  • The piperazine ring is first functionalized by acylation with cyclopropanecarbonyl chloride or an equivalent activated cyclopropanecarboxylic acid derivative.
  • This acylation is typically performed under basic conditions (e.g., triethylamine or pyridine as base) in an aprotic solvent such as dichloromethane or tetrahydrofuran.
  • The reaction selectively acylates one of the piperazine nitrogen atoms, yielding 4-cyclopropanecarbonylpiperazine.

Protection/Deprotection Strategies

  • In some synthetic routes, the piperazine nitrogen atoms are protected (e.g., Boc protection) to control regioselectivity during acylation and subsequent coupling steps.
  • After acylation, the protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine for further functionalization.

Coupling with Pyridin-2-amine Derivative

Preparation of Pyridin-2-amine Halide or Activated Derivative

  • The pyridin-2-amine moiety is introduced by starting from a halogenated pyridine (e.g., 2-chloro-5-nitropyridine) or a similarly activated pyridine derivative.
  • The nitro group can be reduced catalytically (e.g., hydrogenation over Pd/C) to yield the corresponding aminopyridine intermediate.
  • Alternatively, SNAr reactions are employed where the piperazine nitrogen displaces a leaving group (chloride, sulfoxide, or mesylate) on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

  • The 4-cyclopropanecarbonylpiperazine intermediate acts as a nucleophile attacking the electrophilic pyridine derivative.
  • The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or toluene.
  • Bases such as cyclohexylmagnesium chloride or other organometallic reagents can be used to enhance nucleophilicity and improve yields.
  • Optimization of leaving groups on the pyridine (chloride preferred over sulfoxide) improves reaction efficiency and yield.

Optimization and Yield Improvement

  • Early synthetic attempts showed moderate yields (around 38%) when using sulfoxide leaving groups and no base.
  • Yield improvements were achieved by:
    • Using chloride as the leaving group on the pyridine derivative.
    • Employing bases like cyclohexylmagnesium chloride to increase nucleophilicity.
    • Adjusting solvent and temperature conditions to favor substitution.

Representative Synthetic Scheme (Summary)

Step Reaction Reagents/Conditions Outcome
1 Acylation of piperazine Cyclopropanecarbonyl chloride, base (e.g., Et3N), solvent (DCM) 4-Cyclopropanecarbonylpiperazine intermediate
2 Preparation of pyridin-2-amine derivative Halogenated pyridine, catalytic hydrogenation (if nitro group present) Aminopyridine with leaving group (Cl)
3 SNAr coupling Piperazine intermediate, pyridine derivative, base (e.g., cyclohexylmagnesium chloride), solvent (toluene or DMF) 5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine
4 Purification Chromatography, recrystallization Pure target compound

Analytical Data and Research Findings

  • The final compound is characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Reaction yields and purity are optimized by controlling reaction time, temperature, and reagent stoichiometry.
  • The use of catalytic hydrogenation for nitro reduction and organometallic bases for nucleophilicity enhancement are critical for efficient synthesis.

Comparative Table of Key Synthetic Parameters

Parameter Initial Method Optimized Method Effect on Yield
Leaving Group on Pyridine Sulfoxide (MeSO) Chloride (Cl) Increased from ~38% to higher yields
Base Used None Cyclohexylmagnesium chloride Improved nucleophilicity and yield
Solvent Toluene Toluene or DMF Enhanced reaction rate and selectivity
Protection Strategy None or Boc protection Boc protection/deprotection as needed Controlled regioselectivity

Q & A

Q. Methodological Guidance

  • ¹H NMR : Assigns proton environments (e.g., δ 3.73 ppm for piperazine methylene groups, δ 8.60 ppm for pyridine protons) .
  • MS (ESI +) : Validates molecular weight (e.g., m/z 452 [M + H]⁺ for related compounds) .
  • FT-IR : Identifies carbonyl stretches (~1650 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹).
    Cross-referencing with computational models (e.g., PubChem-derived SMILES or InChI) ensures structural accuracy .

How should researchers address discrepancies in reported biological activity data for this compound?

Data Contradiction Analysis
Inconsistent bioactivity results may arise from variations in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. To resolve:

  • Reproducibility Checks : Validate purity via HPLC (>95%) and repeat assays under standardized protocols .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopropane vs. methyl groups) to isolate bioactive moieties .
  • Meta-Analysis : Compare data across studies using tools like OECD’s eChemPortal to identify environmental or methodological confounders .

What experimental designs are recommended for studying this compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) between the compound and enzymes/receptors .
  • Molecular Dynamics Simulations : Models interactions of the cyclopropanecarbonyl group with hydrophobic enzyme pockets .
  • In Vitro Assays : Use fluorinated analogs (e.g., 5-fluoro-pyrimidine derivatives) as tracers in competitive binding studies .

How can computational tools aid in predicting the compound’s environmental fate or toxicity?

Q. Methodological Guidance

  • QSAR Models : Predict biodegradation pathways using software like EPI Suite, referencing PubChem data for similar piperazine derivatives .
  • Molecular Docking : Screens for off-target interactions (e.g., CYP450 enzymes) to assess toxicity risks .
  • Environmental Simulation : Apply OECD guidelines (e.g., INCHEMBIOL project frameworks) to study abiotic/biotic transformations in soil/water systems .

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Q. Methodological Guidance

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility data from TCI Chemicals product sheets .
  • HPLC : Employ C18 columns and acetonitrile/water mobile phases for high-purity isolates (>99%) .

How does stereochemistry influence the compound’s bioactivity, and how can enantiomers be resolved?

Advanced Research Focus
Stereochemical variations (e.g., cis/trans piperazine conformers) significantly impact binding affinity. Resolution methods include:

  • Chiral HPLC : Uses columns like Chiralpak IA to separate enantiomers .
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .
  • Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements of cyclopropane and piperazine groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.